Einecs 227-714-7

Description

Historical Trajectory and Initial Research Paradigms

The development of acrylate (B77674) polymers dates back to the late 19th century, with the first synthesis reported in 1880. wikipedia.org The initial paradigm focused on simple monofunctional monomers. However, the pursuit of high-performance materials necessitated the design of more complex and functionalized monomers. nih.gov Within this context, multifunctional acrylates with alicyclic (aliphatic cyclic) structures were developed to enhance the thermal and mechanical properties of polymers.

Tricyclodecanedimethanol (B213109) diacrylate (TCDDMDA) is a product of this modern research trajectory. Its industrial synthesis typically involves the hydroformylation of dicyclopentadiene (B1670491) to produce tricyclodecane dialdehyde, which is then hydrogenated to form the core diol, tricyclodecanedimethanol. This diol is subsequently esterified with acrylic acid to yield the final diacrylate monomer. wikipedia.org The appearance of TCDDMDA in regulatory frameworks such as REACH and its notation as a Pre-Manufacture Notice (PMN) substance under the Toxic Substances Control Act (TSCA) indicate its relatively recent establishment in the chemical industry. nih.goveuropa.eu Early research paradigms centered on leveraging its rigid molecular structure to create polymers with superior heat resistance and transparency for applications such as optical elements. google.com

Scope of Academic Inquiry and Research Frontiers

Academic and industrial research on TCDDMDA is primarily focused on its role as a cross-linking agent and reactive diluent to create advanced polymers. Its incorporation into a polymer matrix can significantly enhance performance characteristics. nih.gov

Current research frontiers include:

Dental Materials: TCDDMDA is investigated as a comonomer with methyl methacrylate (B99206) (MMA) for denture base resins. Studies indicate that copolymers incorporating TCDDMDA exhibit improved mechanical properties, biocompatibility, and greater color stability compared to conventional polymethyl methacrylate (PMMA). nih.gov Research has highlighted that dental composites containing TCDDMDA can show significantly higher flexural strength. pmarketresearch.com

UV-Curable Coatings and Adhesives: As a reactive diluent, TCDDMDA is used in formulations for UV-curable coatings and inks, which helps in reducing the emission of volatile organic compounds (VOCs). pmarketresearch.com Its structure contributes to high weathering resistance, robust adhesion, and rapid curing speeds. Research has also explored its use as a reactive diluent in dual-curable adhesive formulations for industrial applications. researchgate.net

Advanced Functional Materials: The unique properties of TCDDMDA make it a valuable monomer for cutting-edge applications. It is used in the synthesis of resins for 3D printing to improve impact strength, sigmaaldrich.com in the formation of holographic polymer dispersed liquid crystals (HPDLCs), sigmaaldrich.com and in the controlled synthesis of hyperbranched polymers. researchgate.netnottingham.ac.uk Furthermore, its use in thiol-ene/acrylate polymer systems is being explored for creating materials with shape-memory properties suitable for biomedical devices. nsf.gov

Electronics: In the electronics sector, the low dielectric loss and thermal resistance of TCDDMDA-based resins are advantageous. These resins are being integrated into materials for high-frequency printed circuit boards (PCBs) and semiconductor encapsulation, which are critical for the expansion of 5G technology. pmarketresearch.com

Structural Framework and Relevance in Chemical Research

The chemical significance of Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate stems directly from its molecular architecture. The molecule consists of two primary components: a rigid, saturated tricyclic hydrocarbon core and two terminal acrylate functional groups. warshel.com

The core is a tricyclo[5.2.1.02,6]decane system, which is a bulky and sterically hindered aliphatic structure. This framework is central to its function in polymer science for several reasons:

Thermal Stability: The rigidity of the tricyclic core restricts the mobility of polymer chains, leading to a higher glass transition temperature (Tg) and enhanced thermal stability in the final polymer.

Hydrophobicity and Chemical Resistance: The large hydrocarbon core imparts a hydrophobic character and can improve chemical resistance.

The two acrylate groups (CH₂=CHCOO-) are the sites of reactivity. These vinyl groups readily participate in free-radical polymerization, particularly photopolymerization upon exposure to UV light in the presence of a photoinitiator. wikipedia.orgresearchgate.net Because the molecule has two of these functional groups, it can act as a cross-linker, connecting different polymer chains to form a robust three-dimensional network. This cross-linking ability is fundamental to its role in creating durable and chemically resistant materials.

Compound Data

Chemical Identifiers

| Identifier Type | Value |

|---|---|

| IUPAC Name | octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate europa.eu |

| CAS Number | 42594-17-2 nih.govsigmaaldrich.com |

| EC Number | 255-901-3 nih.govsigmaaldrich.com |

| Common Synonyms | Tricyclodecanedimethanol diacrylate (TCDDMDA) nih.govnih.gov |

| (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacrylate nih.goveuropa.eu | |

| Dimethyloldicyclopentane diacrylate nih.gov |

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H24O4 europa.eualfa-chemistry.com |

| Molecular Weight | 304.38 g/mol sigmaaldrich.comalfa-chemistry.com |

| Appearance | Colorless or light yellow transparent liquid warshel.comalfa-chemistry.com |

| Density | ~1.1 g/mL at 25 °C sigmaaldrich.comalfa-chemistry.com |

| Refractive Index | ~1.506 (n20/D) sigmaaldrich.comalfa-chemistry.com |

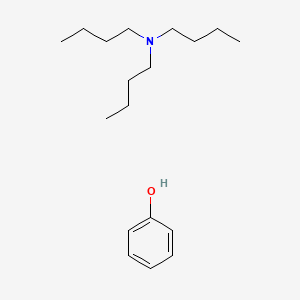

Properties

CAS No. |

5950-82-3 |

|---|---|

Molecular Formula |

C18H33NO |

Molecular Weight |

279.5 g/mol |

IUPAC Name |

N,N-dibutylbutan-1-amine;phenol |

InChI |

InChI=1S/C12H27N.C6H6O/c1-4-7-10-13(11-8-5-2)12-9-6-3;7-6-4-2-1-3-5-6/h4-12H2,1-3H3;1-5,7H |

InChI Key |

IZGMMJFZIQHGNC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)CCCC.C1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization Pathways of Octahydro 1h 4,7 Methanoindene 1,1 Diylbis Methylene Bisacrylate

Advanced Synthetic Methodologies for the Core Octahydro-4,7-methanoindene Scaffold

The synthesis of the octahydro-4,7-methanoindene core is a critical first step. This tricyclodecane framework is responsible for the monomer's characteristic properties.

Stereoselective Synthesis Approaches to Tricyclodecane Derivatives

The creation of tricyclic frameworks like that found in Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate often involves strategies that control the three-dimensional arrangement of atoms. Asymmetric total synthesis has been employed to create related tricyclo[5.2.1.01,5]decanes, utilizing methods like radical cyclization to form the key carbon-carbon bonds. acs.org For instance, a Ti(III)-mediated epoxide-ketone coupling has been shown to be effective in controlling the relative stereochemistry during the formation of such tricyclic systems. acs.org Other approaches to related bicyclic and tricyclic structures have utilized palladium-catalyzed C(sp3)-H functionalization and carbenoid insertion to rapidly build these complex frameworks. nih.govorganic-chemistry.orgfigshare.com

Functionalization Reactions at Bicyclic Carbon Frameworks

Once the basic bicyclic or tricyclic skeleton is assembled, further modifications are often necessary. The functionalization of these saturated hydrocarbon systems can be challenging. metu.edu.tr High-temperature bromination has been explored as a method to introduce functional groups onto octahydro-1H-4,7-methanoindene, leading to allylic bromination of the five-membered ring. metu.edu.tr Palladium-catalyzed reactions have also proven useful for creating all-carbon quaternary centers within bicyclic frameworks through C-C bond formation. nih.govorganic-chemistry.org Furthermore, enantioselective C-H functionalization of strained bicyclic systems can be achieved using chiral dirhodium catalysts, allowing for the introduction of new functional groups without disrupting the core structure. nsf.gov

Esterification and Acrylation Techniques for Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate Synthesis

The final key step in the synthesis of Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate is the attachment of the acrylate (B77674) groups to the diol precursor.

Development of Efficient Acrylation Protocols

The esterification of diols to form acrylates is a well-established industrial process. wikipedia.org Typically, acrylic acid is reacted with the corresponding alcohol in the presence of a catalyst. For lower alcohols, heterogeneous acid catalysts are often used at elevated temperatures, while for higher alcohols, homogeneous catalysts like sulfuric acid may be employed. wikipedia.org Transesterification, where a lower acrylate ester is reacted with a higher alcohol, is another viable route, often catalyzed by titanium alcoholates or organotin compounds. wikipedia.org For diols, selective monoesterification can be achieved using reagents like Al2O3 and MeSO3H. organic-chemistry.orgresearchgate.net Various other methods, including the use of coupling agents like TBTU, TATU, or COMU, have been developed for the efficient esterification of diols. organic-chemistry.org

Optimization of Reaction Conditions for Industrial Scale-up and Laboratory Production

Scaling up chemical reactions from the laboratory to an industrial setting presents numerous challenges, particularly for exothermic processes like acrylation. researchgate.netmdpi.com The use of reactive distillation, where reaction and separation occur in the same unit, has been investigated as a method to optimize the production of acrylates like n-butyl acrylate. researchgate.net This technique can lead to significant energy savings. researchgate.net For laboratory-scale synthesis, various esterification methods have been developed. The Yamaguchi esterification, which involves the formation of a mixed anhydride, has been used for the acylation of primary and secondary diols. conicet.gov.ar

Derivatization and Structural Modification Studies of Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate

The presence of two acrylate groups allows for further modification and polymerization. Acrylates are known for their ability to undergo polymerization, and the bifunctional nature of this monomer makes it suitable for cross-linking applications. wikipedia.org The properties of the resulting polymers can be tailored by copolymerizing the diacrylate with other monomers. For example, the incorporation of caprolactone-modified (meth)acrylate monomers can enhance properties like flexibility, impact resistance, and chemical resistance in the final cured resin. gantrade.com The vinyl groups are also susceptible to other chemical modifications, such as thiol-ene reactions. google.com

Exploration of Methacryloyl Analogues and Other Acrylic Derivatives

The versatility of the octahydro-1H-4,7-methanoindene scaffold allows for the synthesis of a range of acrylic and methacrylic derivatives. The most common analogue is the methacryloyl version, octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bismethacrylate, also known as tricyclodecanedimethanol (B213109) dimethacrylate. This compound is synthesized in a similar manner to the diacrylate, but using methacrylic acid or its derivatives instead of acrylic acid.

These (meth)acrylate monomers, owing to their robust tricyclic core, are frequently employed in the development of high-performance polymers. For instance, TCDMDA has been investigated as a comonomer with methyl methacrylate (B99206) (MMA) in heat-cured denture base acrylic resins. nih.gov Studies have shown that the incorporation of TCDMDA can enhance the mechanical properties and biocompatibility of the resulting dental materials. nih.gov

The exploration of other acrylic derivatives often involves copolymerization with other monomers to tailor the properties of the final polymer. For example, TCDMDA has been used as a reactive diluent in the synthesis of urethane (B1682113) methacrylate-based oligomers, where it contributes to a higher crosslinking density and improved adhesion properties. researchgate.net

Synthesis of Novel Octahydro-1H-4,7-methanoindene-based Monomers

The functionalization of the octahydro-1H-4,7-methanoindene core is not limited to acrylates and methacrylates. A variety of novel monomers can be synthesized by modifying the hydroxyl groups of the precursor, tricyclodecanedimethanol, or by introducing other functional groups to the tricyclic skeleton.

For instance, the hydroxyl groups of TCDDM can undergo other esterification reactions or be converted to ethers. The tricyclic structure itself can be functionalized through various organic reactions. Research has been conducted on the synthesis of hyperbranched polymers using TCDMDA, where the monomer's structure contributes to the unique architecture and properties of the resulting polymer. nottingham.ac.ukresearchgate.netnottingham.ac.uk

Furthermore, the synthesis of monofunctional derivatives, such as tricyclodecane monomethanol and its corresponding methacrylate, has been explored for comparative studies in polymerization kinetics. researchgate.net The synthesis of such novel monomers expands the library of building blocks available for the design of advanced polymeric materials with tailored properties.

| Derivative Type | Synthetic Approach | Potential Applications |

| Dimethacrylate | Esterification of TCDDM with methacrylic acid | Dental resins, polymer composites |

| Urethane Acrylates | Reaction of TCDDM with diisocyanates and hydroxyalkyl acrylates | Adhesives, coatings |

| Hyperbranched Polymers | Controlled polymerization of TCDMDA | Advanced coatings, lubricants |

| Monofunctional Monomers | Synthesis from monofunctional TCDDM precursor | Polymer chemistry research, kinetic studies |

Mechanistic Studies of Synthetic Reaction Pathways

The primary reaction for the synthesis of octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate is the Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid (acrylic acid) and an alcohol (tricyclodecanedimethanol).

The mechanism of this reaction involves several key steps:

Protonation of the carboxylic acid: The acid catalyst protonates the carbonyl oxygen of the acrylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comlibretexts.org

Nucleophilic attack: A hydroxyl group from tricyclodecanedimethanol acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.comlibretexts.org

Proton transfer: A proton is transferred from the attacking hydroxyl group to one of the oxygen atoms of the original carboxylic acid group. masterorganicchemistry.comlibretexts.org

Elimination of water: The protonated hydroxyl group leaves as a water molecule, and a double bond is formed between the carbon and the remaining oxygen atom. masterorganicchemistry.comlibretexts.org

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen. masterorganicchemistry.comlibretexts.org

This process occurs at both hydroxyl groups of the tricyclodecanedimethanol to form the diacrylate. To drive the equilibrium towards the product side, water is continuously removed from the reaction mixture, typically through azeotropic distillation. masterorganicchemistry.com

While the general mechanism of Fischer esterification is well-understood, specific kinetic and mechanistic studies on the synthesis of TCDMDA are not extensively reported in publicly available literature. However, the principles of acid-catalyzed esterification provide a solid framework for understanding the reaction pathway. The bulky nature of the tricyclodecane group may introduce steric hindrance, potentially influencing the reaction kinetics compared to less hindered diols.

Mechanistic Investigations of Environmental Transformation and Fate of Octahydro 1h 4,7 Methanoindene 1,1 Diylbis Methylene Bisacrylate

Biodegradation Pathways and Microbial Metabolism

The environmental persistence and biological degradation of chemical compounds are critical for assessing their ecological impact. The following sections detail the available research on the biodegradation of Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate.

Limited direct data exists for the biodegradation of Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate. However, a study conducted under aerobic conditions provides insight into its persistence in aqueous environments. According to a safety data sheet for a product containing this chemical, a biodegradation rate of 22% was observed over a 28-day period. carlroth.com This test was performed following the guidelines of OECD 301B, ISO 9439, and EEC 92/69/V, C.4-C. carlroth.com This result suggests that the compound is not readily biodegradable. carlroth.com

Detailed studies on the anaerobic degradation of this specific compound in aqueous environments are not publicly available.

Table 1: Aerobic Biodegradation of Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate

| Test Guideline(s) | Duration | Biodegradation Rate | Classification |

| OECD 301B; ISO 9439; EEC 92/69/V, C.4-C | 28 days | 22% | Not readily biodegradable carlroth.com |

Specific research detailing the biodegradation pathways and rates of Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate in sediment and soil ecosystems could not be identified in the available scientific literature.

There is no available information identifying the microbial degradation products or elucidating the metabolic cycles involved in the breakdown of Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate.

Information regarding the specific enzymes and the mechanisms of their-mediated biotransformation of Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate is not documented in the reviewed sources.

Identification of Microbial Degradation Products and Metabolic Cycles

Transport and Distribution Mechanisms in Environmental Systems

The transport and distribution of a chemical in the environment are governed by its physical and chemical properties, including its tendency to adsorb to soil and sediment.

The potential for Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate to adsorb to soil particles has been qualitatively assessed. According to a safety data sheet, adsorption of this compound to the solid soil phase is not expected. carlroth.com However, another source indicates that quantitative data on its soil adsorption coefficient (Koc) is not available. labscoop.com

Table 2: Soil Adsorption Potential of Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate

| Parameter | Finding | Source |

| Adsorption in Soil | Adsorption to solid soil phase is not expected. | Safety Data Sheet carlroth.com |

| Soil Adsorption (Koc) | No data available. | Safety Data Sheet labscoop.com |

Volatilization and Henry's Law Constant Considerations

However, predictive models, such as those included in the US EPA's EPI Suite, can estimate this value based on the chemical's structure. These models calculate a log Kow (octanol-water partition coefficient), which is a key input for estimating the Henry's Law Constant. The estimated log Kow for a related structure is approximately 3.8, suggesting a moderate potential for partitioning into fatty tissues rather than volatilizing. nih.gov Substances with low water solubility and a high affinity for organic carbon, as indicated by a high log Kow, generally have a lower tendency to volatilize from water, despite potentially having a high vapor pressure.

Predictive Distribution Modeling in Multi-Compartment Systems

Fugacity-based models are instrumental in predicting the environmental distribution of a chemical across various compartments like air, water, soil, and sediment. These models use a substance's physical and chemical properties, such as molecular weight, vapor pressure, water solubility, and the octanol-water partition coefficient (log Kow), to estimate its likely environmental fate.

For Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate, its classification as an "environmentally hazardous substance, liquid, n.o.s." for transport purposes indicates concerns about its environmental persistence and effects. windows.netwindows.net Predictive modeling for similar acrylate (B77674) compounds with high molecular weights and moderate to high log Kow values typically shows a tendency for the substance to partition into soil and sediment rather than remaining in water or volatilizing into the air. The log Kow value is a critical parameter in these models, with values greater than 3.5 often used as a screening criterion for substances that may accumulate in solid environmental matrices. umweltbundesamt.de

Bioaccumulation Mechanisms in Model Organisms

Bioaccumulation refers to the process by which organisms, including aquatic life, can accumulate chemicals from their environment to concentrations higher than the surrounding medium. This occurs through various mechanisms including direct uptake from the water (bioconcentration) and ingestion of contaminated food (biomagnification).

Uptake and Elimination Kinetics in Aquatic Biota

The kinetics of uptake and elimination determine the extent to which a chemical will accumulate in an organism. For a substance to bioaccumulate, its rate of uptake must exceed its rate of elimination, which includes metabolic transformation and excretion.

Specific experimental studies on the uptake and elimination kinetics of Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate in aquatic organisms were not found in the reviewed public literature. However, general principles suggest that its relatively high estimated log Kow value would facilitate passive diffusion across biological membranes, such as fish gills. The rate of uptake would be influenced by factors like the organism's respiration rate and the surface area of the gills. Elimination rates depend on the organism's ability to metabolize the compound. Acrylate esters can be subject to enzymatic hydrolysis, which could be a potential pathway for elimination, though the complex tricyclic structure of this particular molecule may hinder metabolic processes, potentially leading to slower elimination and a higher degree of accumulation.

Bioconcentration and Biomagnification Potential (mechanistic studies)

The bioconcentration factor (BCF) is a key metric for assessing bioaccumulation potential and is the ratio of the chemical concentration in an organism to that in the water at steady state. The log Kow is a widely used indicator for predicting the BCF. umweltbundesamt.de Quantitative structure-activity relationship (QSAR) models often use log Kow to estimate the BCF. umweltbundesamt.de

Table 1: Estimated Physicochemical Properties and Bioaccumulation Indicators

| Property | Estimated Value | Implication for Bioaccumulation |

|---|---|---|

| Molecular Weight | 304.4 g/mol nih.gov | Larger molecules may be more difficult to eliminate. |

| log Kow (XLogP3) | 3.8 nih.gov | Indicates a potential for bioaccumulation in fatty tissues. umweltbundesamt.de |

Note: BCF value is a screening-level estimate based on the log Kow, not from a specific mechanistic study on this compound.

Given the estimated log Kow of 3.8, QSAR models would predict a significant bioconcentration potential. nih.govumweltbundesamt.de The REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) guidance often uses a log Kow of >4.5 as a screening trigger for bioaccumulative substances, but acknowledges this is not always protective. umweltbundesamt.de Mechanistically, the lipophilicity of Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate, as indicated by its log Kow, suggests it would readily partition into the lipid-rich tissues of aquatic organisms.

The potential for biomagnification, the increase in concentration of a substance at successively higher levels in a food chain, is also a concern for persistent, lipophilic substances. While specific studies on this compound are lacking, its properties suggest that if it is not readily metabolized, it could be transferred through the food web, leading to higher concentrations in predators. Its designation as "toxic to aquatic life with long lasting effects" further underscores the environmental concern associated with its potential to persist and accumulate. windows.net

Table 2: Compound Names

| Identifier | Name |

| EINECS | 227-714-7 |

| IUPAC Name | (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacrylate europa.eu |

| Common Name | Tricyclodecanedimethanol (B213109) diacrylate nih.gov |

| Synonym | Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate windows.net |

Advanced Analytical Methodologies for Characterization and Quantification of Octahydro 1h 4,7 Methanoindene 1,1 Diylbis Methylene Bisacrylate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups present in Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of organic molecules. For Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate, both ¹H and ¹³C NMR are crucial.

While specific spectral data for this exact bisacrylate is not publicly available, analysis of the parent structure, octahydro-4,7-methano-1H-indene, and its derivatives provides insight into the expected NMR spectra. For instance, in a related compound, octahydro-4,7-methano-1H-indene-5-acetaldehyde, the proton NMR (¹H NMR) spectrum shows a complex multiplet region between 0.85 and 2.52 ppm, which corresponds to the protons of the saturated tricyclic core. google.com For the target bisacrylate, additional characteristic signals would be expected for the methylene (B1212753) protons adjacent to the ester oxygen (-(C=O)O-CH₂-) and the vinyl protons of the acrylate (B77674) groups (CH₂=CH-). researchgate.net

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals, confirming the connectivity through the ester linkages and within the complex octahydro-4,7-methanoindene framework. metu.edu.tr These experiments are vital for distinguishing between potential isomers and confirming the structure of the final product. metu.edu.tr

Table 1: Predicted ¹H NMR Chemical Shifts for Key Functional Groups

| Functional Group | Predicted Chemical Shift (ppm) |

| Aliphatic (Tricyclic Core) | 0.8 - 2.6 |

| Methylene Protons (-O-CH₂-) | ~4.0 - 4.5 |

| Acrylate Vinyl Protons (=CH₂) | ~5.8 - 6.4 |

| Acrylate Vinyl Proton (=CH) | ~6.0 - 6.2 |

Note: These are estimated values based on typical ranges for similar functional groups.

High-Resolution Mass Spectrometry (HRMS) for Metabolite and Degradation Product Identification

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular weight and elemental composition of a compound and for identifying its metabolites and degradation products. Techniques such as Pyrolysis-Gas Chromatography-HRMS can be used to identify the constituent monomers of polymers. nih.gov

The degradation of acrylate-based polymers can occur through various pathways, including hydrolysis of the ester linkages, especially under alkaline or acidic conditions or through enzymatic action. uic.edumdpi.comnih.gov This degradation can release the core diol (tricyclodecanedimethanol) and acrylic acid or its salts. In studies of similar dental resins, hydrolysis of the ester groups in dimethacrylate monomers has been observed, leading to the formation of the corresponding diol and methacrylic acid. nih.govresearchgate.net

LC-HRMS is a particularly powerful technique for this analysis as it allows for the separation of degradation products from the parent monomer before high-accuracy mass analysis, aiding in the structural elucidation of unknown products. researchgate.netnih.govkomatsu.jp For instance, in the study of polyurethane degradation, LC-MS was used to identify compounds resulting from the hydrolysis of ester bonds. komatsu.jp A similar approach could be applied to track the degradation of Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate, where the high mass accuracy of HRMS would allow for the confident identification of small molecule degradants in complex matrices.

Table 2: Potential Degradation Products and their Molecular Formulas

| Compound Name | Molecular Formula | Degradation Pathway |

| Tricyclodecanedimethanol (B213109) | C₁₂H₂₀O₂ | Hydrolysis |

| Acrylic Acid | C₃H₄O₂ | Hydrolysis |

| Monoacrylate Ester | C₁₅H₂₂O₃ | Partial Hydrolysis |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups within a molecule. nih.gov

For Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate, the IR spectrum is expected to show strong characteristic absorption bands. The most prominent would be the C=O stretching vibration of the ester group, typically found around 1720-1740 cm⁻¹. Other key peaks include the C-O stretching of the ester at 1150-1250 cm⁻¹ and the C=C stretching of the acrylate group around 1635 cm⁻¹. The saturated C-H bonds of the tricyclic alkane structure would produce strong signals in the 2850-3000 cm⁻¹ region. radtech.org The photopolymerization kinetics of similar multifunctional acrylates have been successfully monitored by following the decrease in the acrylate double-bond conversion peak at 815 cm⁻¹ using Fourier Transform Infrared (FTIR) spectroscopy. pmarketresearch.com

Raman spectroscopy provides complementary information. nih.gov It is particularly sensitive to non-polar bonds and can be used to identify the C=C double bonds of the acrylate groups. uantwerpen.be It can also be used to study phase transitions and estimate the crystallinity of polymers. metu.edu.tr For complex molecules, the combination of IR and Raman spectra provides a comprehensive "fingerprint" for identification and quality control. chemsrc.com

Table 3: Key Vibrational Frequencies for Functional Group Identification

| Functional Group | IR Frequency (cm⁻¹) | Raman Signal |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| C=O Stretch (ester) | 1720 - 1740 | Weak/Medium |

| C=C Stretch (acrylate) | ~1635 | Strong |

| =C-H Bend (acrylate) | 810 - 820 | Medium |

| C-O Stretch (ester) | 1150 - 1250 | Medium |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are the cornerstone for separating the target compound from impurities, unreacted starting materials, and degradation products, as well as for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile, thermally labile compounds like multifunctional acrylates. nih.gov The development of a robust and validated HPLC method is critical for quality control in manufacturing. nih.gov

Method validation involves establishing key performance parameters to ensure the method is fit for its intended purpose. nih.govnih.govtandfonline.com This includes linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. nih.govtandfonline.com For similar acrylate monomers used in dental composites, HPLC methods have been successfully validated. For example, a method for determining various dimethacrylate monomers achieved a limit of quantification (LOQ) of 0.2 ng/μL and a limit of detection (LOD) of 0.06 ng/μL, with correlation coefficients for linearity exceeding 0.99. nih.gov

Table 4: Typical HPLC Method Validation Parameters for Acrylate Monomers

| Parameter | Typical Value/Range | Reference |

| Linearity (r²) | > 0.999 | tandfonline.com |

| LOD | 0.03 - 0.08 mg/kg | tandfonline.com |

| LOQ | ~0.2 ng/µL | nih.gov |

| Accuracy (Recovery) | 85.4% - 110.7% | tandfonline.com |

| Precision (RSD) | < 15% | nih.govtandfonline.com |

Optimization of Stationary and Mobile Phases for Analytical Resolution

The choice of stationary and mobile phases is the most critical factor in achieving the desired separation in HPLC. nih.govnih.gov For multifunctional acrylates, which are moderately non-polar, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov

Stationary Phase: A C18 (octadecylsilane) column is the most widely used stationary phase for the separation of acrylate monomers due to its hydrophobicity, which provides good retention for these compounds. nih.gov Columns with a particle size of 5 µm are common, though smaller particles (e.g., < 2 µm) are used in Ultra-High-Performance Liquid Chromatography (UPLC) to achieve faster and more efficient separations. nih.govnih.gov

Mobile Phase: The mobile phase typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile (B52724) or methanol. nih.govtandfonline.com The ratio of these solvents determines the elution strength. A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often necessary to separate compounds with a range of polarities, such as the parent monomer, its impurities, and more polar degradation products. nih.gov For the separation of 12 different acrylate compounds, a gradient elution with a water/acetonitrile mobile phase was successfully employed. tandfonline.com The pH of the mobile phase is also a critical parameter, especially when analyzing acidic degradation products like acrylic acid. nih.gov A UV detector is commonly used, with the wavelength set around 210-215 nm where acrylates exhibit strong absorbance. nih.govtandfonline.com

Detection Techniques (UV-Vis, Refractive Index, Mass Spectrometry Coupling)

Several detection methods are employed in conjunction with liquid chromatography for the analysis of acrylate compounds.

UV-Vis Detection: Ultraviolet-Visible (UV-Vis) spectroscopy is a common detection method. For instance, in the analysis of acrylate polymers, a UV detector set at a specific wavelength, such as 254 nm, can be utilized. rsc.org

Refractive Index (RI) Detection: The refractive index detector is another valuable tool, particularly for polymers. It is often used in gel permeation chromatography (GPC) to determine molecular weight characteristics like number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity (PDI). rsc.orgroyalsocietypublishing.org The refractive indices of acrylate polymers can be adjusted by copolymerization, with typical values around 1.50, but can be increased to as high as 1.725 at 589 nm by incorporating sulfur-containing monomers. researchgate.netgoogle.com

Mass Spectrometry (MS) Coupling: Coupling liquid chromatography with mass spectrometry (LC-MS) offers high sensitivity and selectivity for the analysis of acrylates. nih.govresearchgate.net Electrospray ionization (ESI) is a frequently used ionization technique that allows for the determination of absolute mass and structural details of oligomers. nih.gov

Gas Chromatography (GC) for Volatile Species Analysis

Gas chromatography is a principal technique for analyzing volatile and semi-volatile organic compounds, including residual monomers or by-products associated with Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate. paint.orgresearchgate.net

GC, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is effective for the quantitative analysis of residual monomers like ethyl acrylate in latex resins. brjac.com.brpolymersolutions.com For less volatile compounds, pyrolysis-GC (Py-GC) can be employed, where the polymer is thermally degraded into characteristic, more volatile fragments that can then be analyzed. paint.orgchromatographyonline.com This technique is particularly useful for acrylics, which often generate their original monomers upon pyrolysis. paint.org Headspace GC-MS is another approach for analyzing volatiles without the need for solvent extraction. paint.org

Hyphenated Techniques for Comprehensive Analysis

Combining separation techniques with powerful detection methods provides a more complete analytical picture.

LC-MS/MS for Trace-level Quantification and Structural Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying trace levels of acrylate compounds. nih.govacs.org This technique utilizes multiple reaction monitoring (MRM) to enhance selectivity and achieve low limits of quantification, making it suitable for detecting minute quantities of analytes in complex matrices. nih.gov The combination of liquid chromatography separation with the dual mass analysis of tandem mass spectrometry provides robust structural confirmation. nih.govrsc.org

GC-MS for Volatile and Semivolatile Compound Profiling

Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for identifying and quantifying a wide range of volatile and semi-volatile compounds. nih.govmdpi.comfrontiersin.org In the context of polymeric materials, GC-MS can be used to profile residual monomers, solvents, and other low molecular weight species. paint.orgpolymersolutions.com The mass spectrometer provides definitive identification of the separated compounds based on their mass spectra, which can be compared against extensive libraries like that of the National Institute of Standards and Technology (NIST). frontiersin.org For non-volatile compounds, derivatization techniques can be used to make them amenable to GC-MS analysis. alwsci.com

Computational Predictions in Analytical Characterization

Computational methods are increasingly used to complement experimental analytical data, providing valuable predictive information.

Predicted Collision Cross Section Values for Ion Mobility Mass Spectrometry

Ion mobility mass spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge. nih.govacs.org The collision cross section (CCS) is a key parameter measured in IM-MS, representing the effective area of the ion as it travels through a buffer gas.

Computational modeling can be used to predict the theoretical CCS values for different ion structures. nih.govrsc.org These predicted values can then be compared with experimentally determined CCS values to help elucidate the three-dimensional structure of molecules like Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate and its oligomers. This comparison is a powerful tool for distinguishing between isomers and confirming molecular architecture. nih.govrsc.org For a related compound, Tricyclodecanedimethanol diacrylate, an experimental CCS value of 176.9 Ų for the [M+Na]+ ion has been reported. nih.gov

Table of Predicted Analytical Parameters

| Analytical Parameter | Predicted/Reported Value | Technique | Reference |

|---|---|---|---|

| Refractive Index | 1.55 or greater (cured) | - | google.com |

| Collision Cross Section (CCS) of related compound | 176.9 Ų ([M+Na]⁺) | Ion Mobility Mass Spectrometry | nih.gov |

Table of Compound Names

| Compound Name |

|---|

| Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate |

| EINECS 227-714-7 |

| Ethyl acrylate |

| Tricyclodecanedimethanol diacrylate |

| Styrene |

| Methyl methacrylate (B99206) |

| Poly(lactic acid) |

| Poly(lactide-co-glycolide) |

| Polycaprolactone |

| Acrylamide |

| Acrylic acid |

| N,N-methylene-bis-acrylamide |

| 1,3-dimercapto-2-propanol |

| Cyclohexanone |

| 2,3-dimercapto-1-propanol |

| Norbornene |

| Phenyl ethyl propionate |

| Isobornyl acrylate |

| Tetrahydrofurfuryl acrylate |

| 5-azacytidine |

| Citric acid |

| Lactic acid |

| Acetic acid |

| Octahydro-1H-indene |

| Decalin |

| (Octahydro-1h-4,7-methanoindene-1,2-diyl)dimethanol |

| Sativene |

In Silico Chromatographic Retention Predictions

The characterization and quantification of complex molecules like Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate in complex mixtures present significant analytical challenges. High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is a powerful tool for this purpose. However, HRMS data alone can sometimes be insufficient for the unambiguous identification of a compound. ugent.be In silico prediction of chromatographic retention time serves as a crucial orthogonal filter to enhance identification confidence and reduce false positives. ugent.besci-hub.se

The primary approach for this computational prediction is the Quantitative Structure-Retention Relationship (QSRR) model. ugent.be QSRR models establish a mathematical correlation between the chemical structure of a molecule and its retention time in a specific chromatography system.

Research Findings and Methodology

The development of a robust QSRR model involves several key steps:

Calculation of Molecular Descriptors: The foundation of any QSRR model is the numerical representation of a molecule's physicochemical properties through molecular descriptors. These descriptors are calculated from the 2D or 3D structure of the compound. For Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate, key descriptors would include its hydrophobicity, size, and polarity. Commonly used descriptors in QSRR studies include the logarithm of the partition coefficient (logP), the logarithm of the distribution coefficient (logD), and the counts of specific atoms (e.g., carbon, oxygen). sci-hub.se

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C18H24O4 | PubChem nih.gov |

| Molecular Weight | 304.38 g/mol | PubChem nih.gov |

| XLogP3 (logP) | 3.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

Model Training and Development: The calculated descriptors for a large set of diverse compounds (a "training set") are fed into a machine learning algorithm, such as an artificial neural network (ANN), along with their experimentally determined retention times from a specific HPLC system. sci-hub.se The algorithm learns the relationship between the structural properties and the retention behavior, creating a predictive model. Research has shown that a singular model integrating data from multiple LC systems can be developed, demonstrating improved performance over individual models. sci-hub.se

Retention Time Prediction and Validation: Once trained, the model can predict the retention time for a "new" compound, such as Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate, based solely on its calculated molecular descriptors. The accuracy of these models can be quite high. For instance, studies on multi-system ANN models have reported predicting the retention times for a majority of test compounds to within ±1 minute of their actual elution time. sci-hub.se The predictive strength of these in silico approaches can be further enhanced by combining data from highly orthogonal HPLC modes, such as normal-phase (NP) and reversed-phase (RP) liquid chromatography. ugent.be

While a specific QSRR model for this exact diacrylate is not publicly documented, the methodology is directly applicable. An experimental retention time would first be obtained using a suitable HPLC method. A reverse-phase (RP) HPLC method developed for a structurally similar compound, Octahydro-1H-4,7-methanoindene-1,5-diyldimethanediyl bisprop-2-enoate, utilizes a mobile phase of acetonitrile and water, which is a common starting point for such analyses. sielc.com This experimental data point could then be used to validate predictions from a general QSRR model or be incorporated into its training set to improve its future accuracy.

| Performance Metric | Value | Significance |

|---|---|---|

| Coefficient of Determination (R²) | 0.942 | Indicates a strong correlation between predicted and actual retention times. sci-hub.se |

| Mean Absolute Error (MAE) | 0.583 min | Represents the average error in the predicted retention time. sci-hub.se |

| Test Set Predictions within ±1 min | 81% | Shows the high accuracy and practical utility of the model for identification. sci-hub.se |

The application of in silico chromatographic prediction represents a significant advancement in analytical chemistry. For a compound like Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate, these predictive methodologies, when used in conjunction with standard instrumental analysis like HPLC-MS and NMR, provide a powerful and efficient framework for its accurate characterization and quantification. metu.edu.tr

Polymerization Science and Material Applications of Octahydro 1h 4,7 Methanoindene 1,1 Diylbis Methylene Bisacrylate

Fundamental Polymerization Mechanisms

This diacrylate monomer, commonly referred to as tricyclodecanedimethanol (B213109) diacrylate (TCDDMDA), readily undergoes polymerization through its two reactive acrylate (B77674) groups. clinisciences.com This functionality allows for the formation of complex, three-dimensional polymer networks. The primary mechanism for its polymerization is through free-radical reactions, which can be initiated by thermal means or, more commonly, by photochemical activation.

Free Radical Polymerization Kinetics and Thermodynamics

Tricyclodecanedimethanol diacrylate is a difunctional monomer that is polymerized via free radicals. kowachemical.comarkema.com The acrylic moieties are generally more reactive than their methacrylate (B99206) counterparts, which often results in faster reaction kinetics. thejcdp.com This high reactivity enables rapid polymerization and the efficient formation of crosslinked structures. clinisciences.com

Photopolymerization and UV-Curable Resin Formulations

Photopolymerization is the most prevalent method for curing formulations containing TCDDMDA. Its rapid photopolymerization response makes it an ideal component for UV-curable resins. clinisciences.compolysciences.com These resins are used in a wide array of applications, including industrial coatings, adhesives, sealants, dental composites, and 3D printing. clinisciences.compolysciences.comnih.gov

The inclusion of TCDDMDA in UV-curable formulations offers several advantages, such as low shrinkage during polymerization, high dimensional stability, and enhanced durability of the final product. clinisciences.compolysciences.com Its rigid molecular structure contributes to the thermal stability and chemical resistance of the cured polymer. clinisciences.comresearchandmarkets.com In the field of 3D printing, TCDDMDA is added to photopolymer resins to improve the heat distortion temperature (HDT) of the printed objects. bomar-chem.com The kinetics of photopolymerization can be precisely studied by monitoring the disappearance of the acrylate double bonds using techniques like Fourier Transform Infrared (FTIR) spectroscopy. google.comresearchgate.net

Formulations for UV curing typically consist of the monomer, a photoinitiator that generates radicals upon exposure to UV light, and other additives to tailor the final properties. researchgate.net For instance, in some 3D printing formulations, TCDDMDA is used alongside other monomers like Isobornyl Acrylate and a light absorber to control the depth of cure and reduce light scattering. bomar-chem.com

Table 1: Properties and Applications in UV-Curable Formulations

| Property Contribution | Application Area | Reference |

| Rapid Photopolymerization | 3D Printing, UV Coatings | clinisciences.com, eastomat.com |

| Low Shrinkage | Dental Resins, Adhesives | clinisciences.com, made-in-china.com |

| High Dimensional Stability | Optical Coatings, 3D Printing | clinisciences.com, polysciences.com |

| Improved Thermal Stability | High-Performance Coatings | researchandmarkets.com, polysciences.com |

| Enhanced Weatherability | Exterior Coatings | clinisciences.com, arkema.com |

| Increased Hardness & Modulus | Nanocomposites, Dental Resins | mdpi.com, pmarketresearch.com |

Copolymerization with Other Monomers

TCDDMDA is frequently copolymerized with other monomers to achieve a desired balance of properties in the final material. The choice of comonomer allows for the tailoring of characteristics such as flexibility, adhesion, and toughness.

Notable examples of copolymerization include:

With Methyl Methacrylate (MMA): Copolymerization of TCDDMDA with MMA has been studied to enhance the properties of heat-cured acrylic resins, for example, in dental applications. The resulting P(MMA-co-TCDDMDA) copolymer showed increased degree of conversion and higher glass transition temperature compared to the PMMA homopolymer. thejcdp.com

In Thiol-Acrylate Systems: TCDDMDA is utilized in thiol-ene/acrylate polymer systems. These "click" chemistry reactions are known for their efficiency and lead to polymers with unique properties like shape memory effects, making them suitable for biomedical applications. researchgate.netnsf.gov

With other Acrylates: It is often formulated with a variety of other mono- and multi-functional acrylates. For instance, it has been used in dual-cure inkjet compositions along with monomers such as isobornyl acrylate, trimethylolpropane (B17298) triacrylate, and polyethylene (B3416737) glycol diacrylate to achieve specific performance characteristics for printed electronics. googleapis.com

Crosslinking Phenomena and Network Formation

The presence of two acrylate groups per molecule makes TCDDMDA a potent crosslinking agent. clinisciences.com Upon polymerization, it forms a rigid, three-dimensional network structure that is fundamental to the high-performance characteristics of the resulting material.

Development of Highly Crosslinked Polymer Networks

The polymerization of TCDDMDA inherently leads to the formation of highly crosslinked polymer networks. pmarketresearch.com The rigidity of the tricyclodecane core structure is directly translated into the polymer network, providing exceptional mechanical strength, thermal stability, and chemical resistance. clinisciences.compolysciences.com These properties are crucial for demanding applications where materials are exposed to harsh environmental or mechanical conditions. The high crosslinking density achieved with this monomer is a key driver for its use in advanced materials, including composites and specialty coatings. pmarketresearch.com

Investigation of Crosslinking Density and Network Architecture

The architecture and density of the crosslinked network significantly influence the macroscopic properties of the polymer. The crosslinking process in TCDDMDA-based systems can be complex and result in networks with some degree of heterogeneity.

Research into these networks has revealed:

Network Heterogeneity: In thiol-acrylate networks formed with TCDDMDA, the stoichiometry between the thiol and acrylate functional groups is a critical parameter. Varying this ratio allows for the modulation of the network structure, from more homogeneous networks resulting from step-growth copolymerization to more heterogeneous networks where chain-growth homopolymerization of the acrylate is more dominant. This heterogeneity in local crosslink density impacts the polymer chain dynamics and can be investigated using techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comsemanticscholar.org

Impact on Mechanical Properties: The degree of crosslinking directly correlates with the mechanical properties of the polymer. Generally, a higher crosslink density leads to a higher elastic modulus and hardness. nih.gov However, excessive crosslinking can sometimes lead to brittleness. Therefore, controlling the network architecture by, for example, copolymerization or adjusting cure conditions, is essential for optimizing the material's performance for a specific application. googleapis.comuiowa.edu Studies on nanocomposites have shown that the addition of nanofillers can further enhance the mechanical properties of TCDDMDA-based photopolymers by influencing the crosslinked network. mdpi.com

Table 2: Research Findings on TCDDMDA Network Formation

| Research Focus | Key Finding | Analytical Technique(s) | Reference |

| Thiol-Acrylate Stoichiometry | Network heterogeneity is controlled by the thiol-to-acrylate ratio, affecting local crosslink density. | Solid-State 1H NMR | mdpi.com, semanticscholar.org |

| Copolymerization with MMA | TCDDMDA comonomer increases the degree of conversion and glass transition temperature. | FTIR, DSC, NMR | thejcdp.com |

| Dual-Cure Systems | A combination of photo- and thermal curing ensures complete network formation and stability. | Not Specified | googleapis.com |

| Photopolymerization Kinetics | Hydrogen bonding in related urethane-methacrylate systems can pre-associate monomers, enhancing cure rates. | FTIR | researchgate.net |

| Thiol-Ene/Acrylate Systems | Efficient "click" reaction leads to shape memory polymers with potential for biomedical use. | FTIR | nsf.gov |

Novel Polymer Synthesis and Functional Materials Development

The unique tricyclic structure of octahydro-4,7-methanoindene dimethanol diacrylate imparts notable properties to the polymers derived from it. Its rigid and bulky nature contributes to the development of polymers with high thermal stability, low shrinkage, and excellent mechanical properties.

The synthesis of advanced polymeric resins utilizing tricyclodecanedimethanol diacrylate often involves photo-initiated or thermally-initiated free radical polymerization. The two acrylate functional groups allow for cross-linking, forming a three-dimensional polymer network. The polymerization kinetics and the final properties of the resin can be tailored by adjusting the initiator concentration, curing conditions (e.g., UV light intensity and temperature), and by copolymerizing it with other monomers.

The incorporation of the bulky tricyclic aliphatic moiety into the polymer backbone restricts the mobility of the polymer chains, leading to resins with a high glass transition temperature (Tg). This high Tg is a key factor in the thermal stability of the resulting materials. Furthermore, the low volatility of this monomer makes it suitable for use in solvent-free formulations, which is advantageous from an environmental perspective.

Research into the synthesis of novel resins often explores the copolymerization of TCDDA with other acrylic or methacrylic monomers. This approach allows for the fine-tuning of properties such as flexibility, adhesion, and refractive index. For instance, copolymerization with more flexible monomers can mitigate the inherent brittleness that can result from the rigid structure of TCDDA.

Table 1: Typical Properties of Tricyclodecanedimethanol Diacrylate (Isomeric Mixture)

| Property | Value |

| Appearance | Colorless to light yellow transparent liquid. warshel.com |

| Molecular Formula | C18H24O4. warshel.com |

| Molecular Weight | 304.38 g/mol . warshel.com |

| Density | 1.090 - 1.130 g/cm³. warshel.com |

| Viscosity @ 25°C | 100 - 200 mPa·s |

| Refractive Index (nD25) | 1.505 - 1.515 |

| Acid Value | ≤ 1.0 mg KOH/g |

In the field of coatings and adhesives, tricyclodecanedimethanol diacrylate is valued for its ability to enhance performance characteristics. watsonnoke.com Its fast curing rate under UV or electron beam (EB) radiation makes it a suitable component for high-speed industrial coating and printing processes. watsonnoke.com

The resulting cured films exhibit a combination of desirable properties:

Hardness and Scratch Resistance: The high crosslink density and the rigid aliphatic structure contribute to the formation of hard and durable surfaces.

Adhesion: Polymers based on TCDDA generally show good adhesion to a variety of substrates, including plastics and metals.

Weatherability: The saturated cyclic structure provides good resistance to degradation by UV light and weathering, making it suitable for outdoor applications. watsonnoke.com

Chemical Resistance: The cross-linked nature of the cured material provides a barrier against a range of chemicals.

The properties of tricyclodecanedimethanol diacrylate make it a valuable building block for the development of specialized plastic materials. metu.edu.tr Its inclusion in plastic formulations can significantly increase the heat distortion temperature, allowing the material to be used in more demanding, high-temperature environments.

One area of application is in the fabrication of optical materials. The alicyclic structure of TCDDA can lead to polymers with high transparency and a high refractive index, making it a candidate for components in optical devices.

Furthermore, its fast curing characteristics are leveraged in 3D printing, particularly in stereolithography (SLA) and digital light processing (DLP) technologies. watsonnoke.com It can be used as a reactive diluent or as a primary component of the photopolymer resin to control viscosity and improve the mechanical properties and resolution of the printed objects. The low shrinkage of TCDDA-based resins is particularly beneficial for producing accurate and dimensionally stable 3D printed parts.

Computational and Theoretical Studies of Octahydro 1h 4,7 Methanoindene 1,1 Diylbis Methylene Bisacrylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. mdpi.commdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, providing fundamental insights into its chemical behavior.

Frontier Molecular Orbital Analysis for Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comsapub.org The energy and localization of these orbitals can predict a molecule's susceptibility to nucleophilic or electrophilic attack and its behavior in pericyclic reactions.

For an acrylate (B77674) monomer, the HOMO is typically localized on the C=C double bond, while the LUMO is distributed over the acrylate group, including the carbonyl. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. mdpi.com In the context of radical polymerization, the interaction of a radical's singly occupied molecular orbital (SOMO) with the monomer's FMOs dictates the reaction's feasibility. Quantum chemical calculations on various acrylate monomers have shown that substituents can significantly alter the HOMO and LUMO energies, thereby tuning reactivity. rsc.orgrsc.org

For Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate, the two acrylate groups are the primary sites of reaction. A FMO analysis would reveal if the two acrylate moieties interact electronically through the rigid tricyclodecane backbone, and how the bulky aliphatic structure influences the energy of the HOMO and LUMO. This would be crucial for predicting its polymerization behavior.

Table 1: Representative Frontier Molecular Orbital Data for Analogous Acrylate Monomers

| Monomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Methyl Acrylate | -7.5 | -0.8 | 6.7 |

| Ethyl Acrylate | -7.4 | -0.7 | 6.7 |

| Butyl Acrylate | -7.3 | -0.6 | 6.7 |

| Isobornyl Acrylate | -7.2 | -0.5 | 6.7 |

Note: These values are illustrative and based on typical DFT calculation results for simple acrylates. The actual values for Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate would require specific calculations.

Conformational Analysis and Stereochemical Investigations

The three-dimensional structure of a molecule, including its various stable conformations and the energy barriers between them, plays a significant role in its reactivity and physical properties. ic.ac.uk Conformational analysis, often performed using methods like Low Mode Monte Carlo searching, identifies the low-energy arrangements of a molecule. nih.gov

The tricyclodecane core of Einecs 227-714-7 is a rigid structure, but the bonds connecting the bis(methylene) bisacrylate groups to the core possess rotational freedom. A computational conformational analysis would identify the preferred orientations of the two acrylate arms relative to each other and to the bulky cage structure. This is critical because the accessibility of the C=C double bonds for polymerization will depend on the dominant conformations. nih.gov The analysis would reveal whether the conformations favor intramolecular reactions (cyclopolymerization) or intermolecular polymerization, which in turn affects the structure and properties of the resulting polymer network.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemistry excels at describing individual molecules, molecular dynamics (MD) simulations are used to model the behavior of large ensembles of molecules over time. mdpi.comresearchgate.net By solving Newton's equations of motion for all atoms in a system, MD can simulate complex processes like polymerization and interactions with the environment.

Simulations of Polymerization Processes

Reactive force fields (ReaxFF) are a class of computational tools used in MD simulations to model chemical reactions. acs.orgescholarship.org An MD simulation using a ReaxFF for acrylates could model the entire process of free-radical polymerization, from initiation to propagation and termination. Such simulations can provide atomistic-level detail on how polymer chains grow and cross-link. diva-portal.org

For a difunctional monomer like Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate, these simulations would be invaluable for predicting key properties of the resulting polymer network. They could quantify the degree of conversion, the extent of cross-linking, and the formation of cyclic structures. researchgate.net This information is directly related to macroscopic properties like the polymer's Tg, modulus, and shrinkage.

Modeling of Environmental Sorption and Transport Phenomena

Understanding how a chemical interacts with its environment is crucial for assessing its life cycle and potential impact. MD simulations can model the sorption (adhesion) of a molecule to surfaces like soil or sediment, and its solubility in water. oekotoxzentrum.chnih.gov These properties govern its environmental transport and fate.

For a hydrophobic molecule like Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate, simulations could quantify its partitioning between water and organic carbon, a key parameter in environmental models. oekotoxzentrum.chresearchgate.net By simulating the molecule in a water box, its solvation free energy and, by extension, its water solubility can be estimated. Similarly, simulations of the molecule interacting with models of soil components (like silica (B1680970) or humic substances) can predict its tendency to be immobilized in the environment.

Development of Predictive Models for Chemical Transformations

The acrylate functional groups in Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate are highly reactive and can undergo a variety of chemical transformations, most notably polymerization. The development of predictive models for these transformations is crucial for controlling material properties in industrial applications.

Recent research has focused on creating theoretical and machine learning models to predict the reaction kinetics of acrylates and methacrylates. rsc.orgnih.gov These models can forecast reaction barriers and rates, which are fundamental to understanding and controlling polymerization processes. For instance, density functional theory (DFT) has been used to determine the transition state structures of acrylate radical reactions, providing insights into the reaction mechanisms at a molecular level. rsc.org

Furthermore, machine learning algorithms, such as random forest models, have been developed to predict reaction barriers without the need for computationally expensive DFT calculations. rsc.org These models are trained on datasets of known reactions and can then be used to predict the behavior of new monomers. Other approaches include kinetic modeling of photoinitiated polymerization of diacrylates, which analyzes the influence of reaction conditions on the polymerization rate. capes.gov.br

For free-radical polymerization, machine learning models based on the structural features of monomers have been created to predict the propagation rate coefficient (kp), a key kinetic parameter. mdpi.com These models offer a rapid and accurate way to estimate kp, aiding in the kinetic modeling of polymerization reactions. The development of such predictive tools is essential for the efficient design of new polymers and for optimizing the curing processes of materials containing diacrylates like Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate |

| (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bismethacrylate |

| Phenol, compound with N,N-diethylethanamine (1:1) |

Regulatory Science and Assessment Methodologies Pertaining to Octahydro 1h 4,7 Methanoindene 1,1 Diylbis Methylene Bisacrylate

Methodologies for Substance Identity and Characterization within Regulatory Frameworks

The accurate identification and characterization of a chemical substance are foundational to its regulation and safe use. Regulatory frameworks, such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), mandate detailed information on substance identity. nih.gov This ensures that the substance being assessed corresponds precisely to the submitted data, preventing misclassification and improper risk assessment.

For Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate, substance identity is established through a combination of chemical name, Einecs number (227-714-7), and CAS number (42594-17-2). echemportal.orgnih.gov The IUPAC name for this compound is [8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate. nih.gov

Determining "substance sameness" is a critical step in chemical registration, particularly when multiple manufacturers register the same substance. This process involves a comprehensive comparison of analytical data to confirm that the substances are structurally identical and have a similar impurity profile.

Key analytical techniques employed for this purpose include:

Spectroscopic methods: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure of the primary substance.

Chromatographic methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate and quantify the main constituent and any impurities, providing a detailed profile of the substance's composition.

The goal is to ensure that the data submitted in a registration dossier accurately represents the substance being placed on the market, allowing for consistent and reliable hazard and risk assessments.

A data gap analysis is a systematic process of comparing the available information on a chemical substance with the information required by regulatory authorities. europa.eu Under regulations like REACH, the information requirements are tiered based on the annual tonnage of the substance manufactured or imported. europa.eu

For a substance like Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate, the registration dossier must include a comprehensive set of data on its physicochemical, toxicological, and ecotoxicological properties. A data gap analysis would identify any missing studies or information required to fulfill these obligations. bund.de If data gaps are identified, registrants may need to generate new data through testing, use alternative methods like read-across or (Q)SAR models, or provide a scientifically robust justification for the absence of certain data. europa.eu The European Chemicals Agency (ECHA) has a strategy to check for compliance and data quality in registration dossiers, focusing on high-tonnage substances with potential for significant exposure. bund.de

Scientific Approaches to Substance Sameness Determination

Scientific Basis for Regulatory Classification and Hazard Assessment Methodologies (excluding specific hazards)

The classification and hazard assessment of chemical substances is a cornerstone of chemical safety legislation worldwide. The process involves identifying the intrinsic hazardous properties of a substance and comparing them against established criteria to determine its hazard classification. europa.eu This classification then informs risk management measures. europa.eu

The assessment paradigms for new chemical substances have evolved significantly over the years. epa.gov Initially, the focus was heavily on animal-based testing to determine hazard. nih.gov However, driven by ethical concerns, cost, and the large number of chemicals requiring assessment, there has been a paradigm shift towards the use of New Approach Methodologies (NAMs). nih.govnih.govnih.gov

NAMs encompass a range of non-animal methods, including:

In silico models: Computational tools like Quantitative Structure-Activity Relationship ((Q)SAR) models predict the properties of a chemical based on its structure. epa.gov

In vitro assays: These are tests conducted on cells or tissues in a laboratory setting. nih.gov

Read-across: This approach uses data from a well-studied substance to predict the properties of a structurally similar substance.

These modern approaches aim to provide the same or even a higher level of protection for human health and the environment while reducing reliance on animal testing. nih.gov The US Environmental Protection Agency (EPA), for instance, utilizes predictive models to inform chemical management decisions and support risk assessments under the Toxic Substances Control Act (TSCA). epa.gov

Environmental exposure assessment is a critical component of risk assessment, aiming to estimate the concentration of a chemical that humans and the environment may be exposed to. confex.com Modeling plays a crucial role in this process, especially for new substances where monitoring data is scarce. confex.com

Recent methodological advances in environmental exposure modeling include:

Integrated multimedia models: These models simulate the fate and transport of a chemical through various environmental compartments, such as air, water, soil, and biota.

Spatially explicit models: These models consider the geographical distribution of emissions and environmental characteristics to provide more realistic exposure estimates.

Life cycle-based models: These models assess exposure throughout the entire life cycle of a product, from manufacturing to disposal. confex.com

These advanced models allow for a more comprehensive and realistic assessment of potential environmental exposures, contributing to more effective risk management strategies. confex.com The development of such models is crucial for understanding the potential environmental impact of substances like acrylates.

Evolution of Assessment Paradigms for New Chemical Substances

Research on Sustainable Chemical Management and Lifecycle Analysis (Academic Perspective)

Sustainable chemical management aims to minimize the adverse impacts of chemicals on human health and the environment throughout their entire lifecycle. lifecycleinitiative.org This involves a holistic approach that considers everything from raw material extraction to end-of-life disposal. solubilityofthings.compharmafeatures.com

For industrial chemicals like Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate, an LCA would consider factors such as:

The environmental footprint of the raw materials used in its synthesis.

The energy and resources consumed during its production.

Emissions and waste generated during its use in various applications.

The potential for recycling or safe disposal at the end of its service life.

By integrating LCA principles into chemical design and manufacturing, industries can move towards more sustainable practices, fostering a circular economy where resources are used more efficiently and waste is minimized. earthshiftglobal.compsecommunity.org

Future Research Directions and Emerging Applications of Octahydro 1h 4,7 Methanoindene 1,1 Diylbis Methylene Bisacrylate

Integration with Green Chemistry Principles in Synthesis and Application

The future of chemical manufacturing hinges on the adoption of sustainable practices. For Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate, this means a shift towards greener synthetic routes and applications that minimize environmental impact. Key to this is the principle of waste prevention, which prioritizes the design of processes that reduce or eliminate byproducts. nih.gov

Future research should focus on several key areas of green chemistry:

Atom Economy: Developing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. This involves exploring catalytic reactions that are highly selective and efficient.

Use of Renewable Feedstocks: Investigating the synthesis of the tricyclodecane dimethanol precursor from bio-based sources rather than petroleum-based feedstocks. acs.org This aligns with the principle of using renewable raw materials. acs.org

Safer Solvents and Auxiliaries: Research into the use of benign solvents or solvent-free conditions for the esterification reaction to produce the diacrylate, reducing the reliance on volatile organic compounds.

Design for Degradation: While the inherent stability of the cycloaliphatic structure is a key advantage, future research could explore modifications to the molecule or polymer backbone to facilitate controlled degradation after its intended lifespan, preventing long-term environmental persistence. nih.gov This aligns with the green chemistry principle of designing products that break down into harmless substances after use. nih.gov

Exploration of Novel Advanced Materials Beyond Current Industrial Uses

The unique properties of Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate make it a prime candidate for the development of advanced materials with tailored functionalities.

Potential Research Areas:

| Research Area | Description | Potential Impact |

| High-Performance Composites | Incorporating the diacrylate into fiber-reinforced composites to enhance mechanical strength, thermal resistance, and durability for aerospace and automotive applications. | Lighter and more fuel-efficient vehicles and aircraft. |

| Advanced Optical Polymers | Leveraging its high refractive index and low birefringence for applications in lenses, optical fibers, and light-emitting diodes (LEDs). | Improved performance and efficiency of optical and electronic devices. |

| Biomedical Materials | Exploring its use in bone cements, dental restoratives, and drug delivery systems, capitalizing on its biocompatibility and mechanical properties. | More durable and effective medical implants and therapeutic devices. |

| Stimuli-Responsive Polymers | Designing "smart" materials that respond to external stimuli such as light, temperature, or pH by incorporating functional co-monomers alongside the diacrylate. | Applications in sensors, actuators, and self-healing materials. |

Interdisciplinary Research with Environmental Science and Engineering

Understanding the environmental fate and impact of Octahydro-1H-4,7-methanoindene-1,1-diylbis(methylene) bisacrylate is crucial for its responsible development and use. Collaboration between chemists, environmental scientists, and engineers is essential. The European Chemicals Agency (ECHA) registration dossier indicates a need for further information on its environmental fate and behavior. europa.eu

Key Research Questions:

Biodegradation Pathways: Investigating the mechanisms and rates of degradation in various environmental compartments, such as soil and water. europa.eu